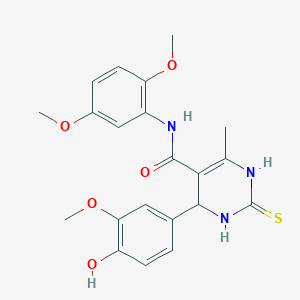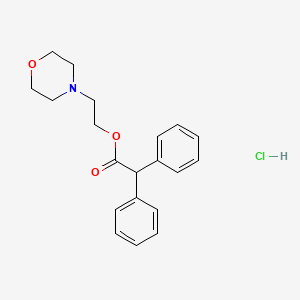![molecular formula C18H23F3N2O3 B3960569 1-[(mesityloxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3960569.png)
1-[(mesityloxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Descripción general
Descripción
1-[(Mesityloxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a synthetic compound with potential applications in scientific research. This compound is also known as MPTP, and it is a derivative of pyrazolone. MPTP has unique properties that make it a useful tool in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
MPTP is converted into MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ selectively destroys dopaminergic neurons in the substantia nigra by inhibiting mitochondrial complex I, leading to oxidative stress and cell death. This mechanism of action is similar to the pathophysiology of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has been shown to cause selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in motor deficits and other symptoms of Parkinson's disease. MPTP has also been shown to induce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP is a useful tool for studying the mechanisms of Parkinson's disease and testing potential treatments. The selective destruction of dopaminergic neurons in the substantia nigra mimics the pathology of Parkinson's disease, making it a valuable model for research. However, MPTP has limitations, including its toxicity and the fact that it only models a subset of Parkinson's disease pathology.
Direcciones Futuras
There are several future directions for research involving MPTP. One area of interest is the development of neuroprotective agents that can prevent the selective destruction of dopaminergic neurons caused by MPTP. Another area of interest is the use of MPTP in combination with other toxins to model the complex pathology of Parkinson's disease. Additionally, MPTP may be useful in studying the genetics of Parkinson's disease and identifying potential therapeutic targets.
Aplicaciones Científicas De Investigación
MPTP has been used in scientific research to study the mechanisms of Parkinson's disease. MPTP is converted into a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the substantia nigra. This model of Parkinson's disease has been used to study the pathophysiology of the disease and to test potential treatments.
Propiedades
IUPAC Name |
1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c1-5-6-14-9-17(25,18(19,20)21)23(22-14)15(24)10-26-16-12(3)7-11(2)8-13(16)4/h7-8,25H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNKBHOIEMYBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-hydroxy-8,8-dimethyl-10-(1-piperidinyl)-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B3960510.png)
![2-amino-4-[5-ethyl-2-(ethylthio)-3-thienyl]-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960521.png)
![2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3960522.png)
![dibutyl [anilino(4-methylphenyl)methyl]phosphonate](/img/structure/B3960528.png)


![1-(1-{1-[(5-phenyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B3960550.png)
![3-{[(4-methylphenyl)amino]sulfonyl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B3960557.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3960565.png)
![2-amino-1-(3-chloro-4-methylphenyl)-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960578.png)
![5,6-dimethyl-2-[(2-oxotetrahydro-3-furanyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3960579.png)

![2-(ethylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3960591.png)